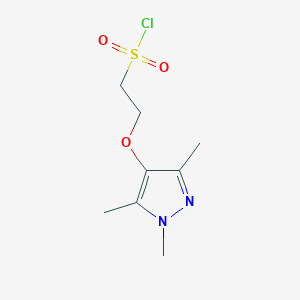
5-Methyl-3-(2-methyl-5-thiazolyl)isoxazole-4-carboxylic Acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Methyl-3-(2-methyl-5-thiazolyl)isoxazole-4-carboxylic Acid is a heterocyclic compound that features both isoxazole and thiazole rings. These types of compounds are of significant interest in medicinal chemistry due to their diverse biological activities and potential therapeutic applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of isoxazole derivatives, including 5-Methyl-3-(2-methyl-5-thiazolyl)isoxazole-4-carboxylic Acid, often involves cycloaddition reactions. One common method is the (3 + 2) cycloaddition reaction, which can be catalyzed by metals such as copper (I) or ruthenium (II) . metal-free synthetic routes are also being developed to avoid the drawbacks associated with metal catalysts, such as high costs and toxicity .
Industrial Production Methods
Industrial production methods for isoxazole derivatives typically involve large-scale cycloaddition reactions under controlled conditions. These methods aim to maximize yield and purity while minimizing waste and environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions
5-Methyl-3-(2-methyl-5-thiazolyl)isoxazole-4-carboxylic Acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction might yield alcohols or amines .
Wissenschaftliche Forschungsanwendungen
5-Methyl-3-(2-methyl-5-thiazolyl)isoxazole-4-carboxylic Acid has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of 5-Methyl-3-(2-methyl-5-thiazolyl)isoxazole-4-carboxylic Acid involves its interaction with specific molecular targets and pathways. These interactions can modulate biological processes, leading to its observed effects. For example, it might inhibit certain enzymes or receptors, thereby affecting cellular functions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other isoxazole and thiazole derivatives, such as:
Uniqueness
What sets 5-Methyl-3-(2-methyl-5-thiazolyl)isoxazole-4-carboxylic Acid apart is its unique combination of isoxazole and thiazole rings, which can confer distinct biological activities and chemical properties .
Eigenschaften
Molekularformel |
C9H8N2O3S |
|---|---|
Molekulargewicht |
224.24 g/mol |
IUPAC-Name |
5-methyl-3-(2-methyl-1,3-thiazol-5-yl)-1,2-oxazole-4-carboxylic acid |
InChI |
InChI=1S/C9H8N2O3S/c1-4-7(9(12)13)8(11-14-4)6-3-10-5(2)15-6/h3H,1-2H3,(H,12,13) |
InChI-Schlüssel |
SUXCETFOWSKYMU-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=NO1)C2=CN=C(S2)C)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![(3-Bromoimidazo[1,2-a]pyridin-2-yl)methanamine](/img/structure/B13632550.png)




